molecular formula C21H19NO B2398616 Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone CAS No. 1207042-96-3

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2398616
CAS No.: 1207042-96-3
M. Wt: 301.389
InChI Key: XWKOHNRJFBMMFO-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with phenylpyrrolidine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alcohols .

Scientific Research Applications

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)amine: Contains an amine group instead of a ketone.

    Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)carboxylic acid: Features a carboxylic acid group instead of a ketone.

Uniqueness

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

naphthalen-1-yl-(3-phenylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21(20-12-6-10-17-9-4-5-11-19(17)20)22-14-13-18(15-22)16-7-2-1-3-8-16/h1-12,18H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOHNRJFBMMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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